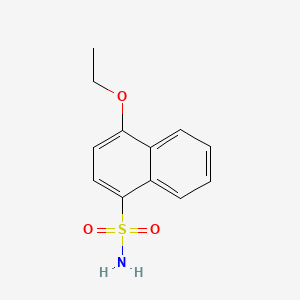

4-Ethoxynaphthalene-1-sulfonamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOCTKNVWWZVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-Ethoxynaphthalene-1-sulfonamide. While specific experimental data for this compound is limited in publicly available literature, this document compiles predicted properties, a detailed, plausible synthetic route based on established chemical principles, and an analysis of the potential therapeutic applications informed by the activities of structurally related naphthalene sulfonamide derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar chemical entities.

Chemical and Physical Properties

Due to the absence of experimentally determined data for this compound, the following table summarizes its predicted physicochemical properties. These values were calculated using established computational models and provide a useful approximation for initial experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃S | N/A |

| Molecular Weight | 251.30 g/mol | N/A |

| Predicted XLogP3 | 2.1 | N/A |

| Predicted Hydrogen Bond Donor Count | 1 | N/A |

| Predicted Hydrogen Bond Acceptor Count | 4 | N/A |

| Predicted Rotatable Bond Count | 3 | N/A |

| Predicted Exact Mass | 251.06161 g/mol | N/A |

| Predicted Monoisotopic Mass | 251.06161 g/mol | N/A |

| Predicted Topological Polar Surface Area | 75.2 Ų | N/A |

| Predicted Heavy Atom Count | 17 | N/A |

| Predicted Formal Charge | 0 | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available precursor, 4-ethoxynaphthalene-1-sulfonyl chloride.

Experimental Workflow: Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 4-Ethoxynaphthalene-1-sulfonyl chloride

The precursor, 4-ethoxynaphthalene-1-sulfonyl chloride (CAS 91222-55-8), is reported to have a melting point of 101-102 °C. The synthesis of aryl sulfonyl chlorides from the corresponding arene is a well-established reaction.[1]

-

Reaction: 4-Ethoxynaphthalene is reacted with an excess of chlorosulfonic acid at a controlled temperature.

-

Protocol:

-

To a cooled (0-5 °C) and stirred solution of chlorosulfonic acid (typically 3-5 equivalents), slowly add 4-ethoxynaphthalene (1 equivalent).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2-4 hours) or until the reaction is complete as monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-ethoxynaphthalene-1-sulfonyl chloride, is collected by vacuum filtration.

-

The crude product is washed with cold water until the washings are neutral to litmus.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

-

Step 2: Synthesis of this compound

The conversion of a sulfonyl chloride to a primary sulfonamide is a standard procedure involving reaction with ammonia.[2][3]

-

Reaction: 4-Ethoxynaphthalene-1-sulfonyl chloride is reacted with an aqueous solution of ammonia.

-

Protocol:

-

Dissolve 4-ethoxynaphthalene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran.

-

Add the solution dropwise to a stirred, concentrated aqueous solution of ammonia (an excess, e.g., 10-20 equivalents) at a low temperature (0-10 °C).

-

After the addition, allow the mixture to stir at room temperature for several hours (e.g., 1-3 hours) to ensure complete reaction.

-

If a precipitate forms, it can be collected by filtration. If no precipitate forms, the organic solvent can be removed under reduced pressure.

-

The resulting aqueous solution is then acidified (e.g., with dilute HCl) to precipitate the sulfonamide product.

-

The solid this compound is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of naphthalene sulfonamides has demonstrated a wide range of biological activities, suggesting potential avenues of investigation for this compound.

Potential as an Enzyme Inhibitor

Naphthalene sulfonamide derivatives have been identified as inhibitors of several important enzyme classes.[4][5][6][7] This suggests that this compound could be a candidate for screening against various enzymatic targets.

-

Cyclooxygenase (COX) Inhibition: Some naphthalene-methylsulfonamido compounds have shown inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in the development of anti-inflammatory drugs.[4][8]

-

Tubulin Polymerization Inhibition: Certain sulfonamide derivatives bearing a naphthalene moiety have exhibited potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism targeted by some anticancer agents.[5]

-

Fatty Acid Binding Protein 4 (FABP4) Inhibition: Naphthalene-1-sulfonamide derivatives have been discovered as potent and selective inhibitors of FABP4, a therapeutic target for metabolic diseases like diabetes and atherosclerosis.[6]

-

STAT3 Phosphorylation Inhibition: Novel 6-acetylnaphthalene-2-sulfonamide derivatives have been shown to inhibit STAT3 phosphorylation, a critical node in cancer cell signaling pathways.[7]

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against one or more of these or other enzyme targets.

Hypothesized Target Interaction Logic

Caption: Potential therapeutic pathways for this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that suggests a range of potential biological activities. While direct experimental data is currently lacking, this technical guide provides a solid foundation for its synthesis and outlines promising avenues for future research. The structural similarity to known enzyme inhibitors makes it a compelling candidate for inclusion in screening libraries for drug discovery programs, particularly in the areas of oncology, inflammation, and metabolic diseases. Further investigation is warranted to elucidate its specific biological profile and therapeutic potential.

References

- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 4. Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. arpi.unipi.it [arpi.unipi.it]

An In-Depth Technical Guide to the Synthesis of 4-Ethoxynaphthalene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-ethoxynaphthalene-1-sulfonamide, a versatile sulfonamide derivative with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the sulfonation of 2-ethoxynaphthalene to yield the key intermediate, 4-ethoxynaphthalene-1-sulfonyl chloride, followed by amidation to produce the final product. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound proceeds through two principal chemical transformations:

-

Chlorosulfonation of 2-Ethoxynaphthalene: The commercially available starting material, 2-ethoxynaphthalene (also known as nerolin), undergoes electrophilic aromatic substitution with chlorosulfonic acid. This reaction introduces a sulfonyl chloride group at the 1-position of the naphthalene ring, yielding 4-ethoxynaphthalene-1-sulfonyl chloride.

-

Amination of 4-Ethoxynaphthalene-1-sulfonyl chloride: The intermediate sulfonyl chloride is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to form the corresponding sulfonamide. This nucleophilic substitution reaction at the sulfur atom results in the formation of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed guide for the laboratory synthesis of this compound.

Synthesis of 4-Ethoxynaphthalene-1-sulfonyl chloride

Materials:

-

2-Ethoxynaphthalene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube is charged with anhydrous dichloromethane (100 mL).

-

The flask is cooled to 0°C in an ice bath.

-

2-Ethoxynaphthalene (17.2 g, 0.1 mol) is dissolved in the cold dichloromethane.

-

Chlorosulfonic acid (23.3 g, 0.2 mol) is added dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.

-

The reaction mixture is carefully poured onto crushed ice (200 g) with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 4-ethoxynaphthalene-1-sulfonyl chloride as a solid.

Synthesis of this compound

Materials:

-

4-Ethoxynaphthalene-1-sulfonyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Dichloromethane

-

Deionized water

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a fume hood, 4-ethoxynaphthalene-1-sulfonyl chloride (27.1 g, 0.1 mol) is dissolved in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

Concentrated aqueous ammonia (50 mL) is added dropwise to the stirred solution. A white precipitate may form.

-

The reaction mixture is stirred vigorously at room temperature for 4 hours.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with deionized water (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield this compound as a crystalline solid.

Quantitative Data

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.

Table 1: Properties of 2-Ethoxynaphthalene

| Property | Value |

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 172.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 37-39 °C |

| Boiling Point | 276-277 °C |

Table 2: Properties of 4-Ethoxynaphthalene-1-sulfonyl chloride

| Property | Value |

| CAS Number | 91222-55-8[1] |

| Molecular Formula | C₁₂H₁₁ClO₃S |

| Molecular Weight | 270.73 g/mol |

| Appearance | Solid |

| Melting Point | Not reported |

Table 3: Properties of this compound

| Property | Value |

| CAS Number | 861092-30-0[2] |

| Molecular Formula | C₁₂H₁₃NO₃S[2] |

| Molecular Weight | 251.30 g/mol [2] |

| Appearance | Solid |

| Purity | ≥ 95%[2] |

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-ethoxynaphthalene.

Caption: Synthesis of this compound.

References

Spectroscopic Characterization of 4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxynaphthalene-1-sulfonamide is an aromatic sulfonamide. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation. This document provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of naphthalene derivatives, aromatic sulfonamides, and ethoxy-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.4 | d | 1H | Ar-H (peri to -SO₂NH₂) |

| ~7.8 - 8.0 | m | 2H | Ar-H |

| ~7.4 - 7.6 | m | 2H | Ar-H |

| ~6.8 - 7.0 | d | 1H | Ar-H (ortho to -OCH₂CH₃) |

| ~4.9 - 5.2 | s (broad) | 2H | -SO₂NH₂ |

| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ |

| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | Ar-C (C-O) |

| ~135 - 138 | Ar-C (C-S) |

| ~130 - 134 | Ar-C (quaternary) |

| ~125 - 129 | Ar-CH |

| ~122 - 125 | Ar-CH |

| ~118 - 122 | Ar-CH |

| ~114 - 117 | Ar-CH |

| ~104 - 107 | Ar-CH |

| ~63 - 65 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Sharp | N-H stretch (sulfonamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |

| 1600 - 1580, 1500 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~1350 and ~1160 | Strong | Asymmetric and symmetric S=O stretch (sulfonamide) |

| 1250 - 1200 | Strong | Aryl-O stretch |

| ~900 | Strong | S-N stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion | Notes |

| 252.08 | [M+H]⁺ | Predicted protonated molecule |

| 274.06 | [M+Na]⁺ | Predicted sodium adduct |

| 187.08 | [M+H - SO₂]⁺ | Loss of sulfur dioxide from the protonated molecule, a characteristic fragmentation for aromatic sulfonamides. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[1]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]

-

The solution height in the tube should be around 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[1]

-

Place the sample in the NMR spectrometer.

-

The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.[1]

-

Tune the probe to the desired nucleus (¹H or ¹³C).[1]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

-

Infrared (IR) Spectroscopy

This can be performed using a thin solid film method or as a KBr pellet.

-

Thin Solid Film Method:

-

Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[3]

-

Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

Mount the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]

-

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly grind ~1 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply high pressure to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

-

Mass Spectrometry (MS)

The following protocol is for Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µM to mM range) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water.[4]

-

The solvent should be volatile and compatible with the ESI process.[4]

-

The sample solution should be free of non-volatile buffers and salts if possible.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source via a syringe pump at a constant flow rate.[4]

-

A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[5]

-

As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.[5]

-

These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6]

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound and the relationship between the compound's structure and its spectral features.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Correlation of functional groups to expected spectroscopic signals.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide to Inferred Actions

Disclaimer: Direct experimental evidence detailing the mechanism of action for 4-Ethoxynaphthalene-1-sulfonamide is not currently available in the public domain. This technical guide, therefore, explores the potential mechanisms of action by examining the well-documented biological activities of structurally related naphthalene-1-sulfonamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future investigations into this specific compound.

Introduction

Naphthalene-1-sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The core structure, consisting of a naphthalene ring linked to a sulfonamide group, serves as a privileged scaffold in medicinal chemistry, amenable to a wide range of chemical modifications that can significantly modulate its pharmacological properties. While the precise biological targets of this compound remain uncharacterized, research on analogous compounds points towards three primary potential mechanisms of action: inhibition of tubulin polymerization, modulation of Fatty Acid Binding Protein 4 (FABP4), and interference with the IL6/JAK2/STAT3 signaling pathway. This guide will delve into these potential mechanisms, providing available quantitative data, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways.

Potential Mechanism of Action 1: Inhibition of Tubulin Polymerization

Several naphthalene-sulfonamide derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.

Quantitative Data for Naphthalene-Sulfonamide Derivatives as Tubulin Polymerization Inhibitors

| Compound ID | Cell Line | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |

| 5c | MCF-7 (Breast Cancer) | 0.51 ± 0.03 | 2.8 | [1] |

| 5c | A549 (Lung Cancer) | 0.33 ± 0.01 | 2.8 | [1] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the polymerization of tubulin into microtubules in the presence of a test compound.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

-

Purified tubulin protein (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

Test compound (this compound) and positive/negative controls

-

96-well, black, clear-bottom plates

-

Fluorescence plate reader with temperature control (37°C)

Procedure:

-

Preparation of Reagents: Prepare tubulin, GTP, and test compounds in polymerization buffer.

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.

-

Initiation of Polymerization: Add a mixture of tubulin and GTP to each well to initiate polymerization. The final concentration of tubulin is typically 3 mg/mL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC₅₀ value for the test compound by fitting the dose-response data to a suitable model.

Signaling Pathway Diagram

Inhibition of tubulin polymerization by naphthalene-sulfonamide derivatives.

Potential Mechanism of Action 2: Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key player in lipid metabolism and inflammatory pathways. Inhibition of FABP4 is a potential therapeutic strategy for metabolic diseases such as diabetes and atherosclerosis.

Quantitative Data for Naphthalene-1-Sulfonamide Derivatives as FABP4 Inhibitors

| Compound ID | FABP4 Kᵢ (µM) | FABP3 Kᵢ (µM) | Selectivity (FABP3/FABP4) | Reference |

| 16dk | 0.045 | >10 | >222 | [2] |

| 16do | 0.038 | >10 | >263 | [2] |

| 16du | 0.029 | 5.8 | 200 | [2] |

Experimental Protocol: FABP4 Competitive Displacement Assay

This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of FABP4.

Materials:

-

Recombinant human FABP4 protein

-

Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

-

Test compound and a known FABP4 inhibitor as a positive control

-

96-well, black microplates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add FABP4 protein, the fluorescent probe ANS, and the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe (for ANS, typically ~350 nm excitation and ~480 nm emission).

-

Data Analysis: The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence. Calculate the IC₅₀ value of the test compound from the dose-response curve.

Experimental Workflow Diagram

Workflow for the FABP4 competitive displacement assay.

Potential Mechanism of Action 3: Modulation of the IL6/JAK2/STAT3 Signaling Pathway

Certain naphthalene-sulfonamide hybrids have been shown to exhibit anticancer and antimicrobial activities by modulating the IL6/JAK2/STAT3 signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and inflammation, and its dysregulation is implicated in various diseases, including cancer.

Quantitative Data for Naphthalene-Sulfonamide Hybrids as STAT3 Inhibitors

| Compound ID | Target | IC₅₀ (µM) | Reference |

| 5e | STAT3 phosphorylation | 3.01 | [3] |

| 5b | STAT3 phosphorylation | 3.59 | [3] |

Experimental Protocol: Western Blot Analysis of JAK/STAT Pathway Proteins

This protocol is used to determine the effect of a test compound on the protein levels and phosphorylation status of key components of the JAK/STAT pathway.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of JAK2 and STAT3, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with the test compound at various concentrations for a specified time.

-

Cell Lysis: Harvest cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Signaling Pathway Diagram

Inhibition of the IL6/JAK2/STAT3 signaling pathway.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the activities of its structural analogs provide a strong foundation for future research. The potential for this compound to act as a tubulin polymerization inhibitor, a FABP4 inhibitor, or a modulator of the JAK/STAT pathway warrants direct experimental investigation. The protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of this compound and to design further studies to definitively characterize its mechanism of action. It is recommended that initial studies focus on screening this compound against these three potential targets to ascertain its primary mode of biological activity.

References

- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 2. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Therapeutic Potential of 4-Ethoxynaphthalene-1-sulfonamide Derivatives: A Review of a Sparsely Explored Chemical Space

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical universe. Within this landscape, sulfonamide-based compounds have historically emerged as a rich source of bioactive molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory effects. The naphthalene-1-sulfonamide scaffold, in particular, has been a focal point for the development of potent inhibitors of various biological targets. However, a comprehensive review of the scientific literature reveals a significant gap in the exploration of a specific subclass: 4-ethoxynaphthalene-1-sulfonamide derivatives .

Despite the promising biological activities associated with the broader naphthalene-sulfonamide class, dedicated studies on derivatives bearing a 4-ethoxy substituent are remarkably scarce. This technical guide aims to provide an in-depth overview of the known biological activities of closely related naphthalene-sulfonamide derivatives, while highlighting the untapped potential and the need for further investigation into the this compound core. Due to the limited specific data, this report will extrapolate from broader findings on naphthalene-sulfonamides to provide a foundational understanding for future research in this area.

Anticancer Activity: A Promising but Underexplored Avenue

While no specific studies on the anticancer activity of this compound derivatives were identified, the broader class of sulfonamides has been extensively investigated as potential anticancer agents. One specific derivative, N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide, has been noted for its potential anticancer activity, which is thought to involve a cascade of biochemical events following its interaction with biological targets.[1] However, detailed in-vitro studies quantifying its cytotoxic effects (e.g., IC50 values against various cancer cell lines) are not publicly available.

General sulfonamide derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and induction of apoptosis.[2] For instance, certain novel sulfonamide derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HeLa, MDA-MB-468, and MCF-7, with IC50 values ranging from less than 30 μM to 360 μM.[2]

Table 1: Cytotoxic Activity of General Sulfonamide Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (μM) | Reference |

| Novel Sulfonamides | MDA-MB-468 | < 30 | [2] |

| MCF-7 | < 128 | [2] | |

| HeLa | < 360 | [2] |

Enzyme Inhibition: A Potential Mechanism of Action

The sulfonamide moiety is a well-established pharmacophore for the design of enzyme inhibitors. While specific enzyme inhibition data for this compound derivatives is lacking, related naphthalene-sulfonamide derivatives have shown potent inhibitory activity against enzymes such as fatty acid binding protein 4 (FABP4). This suggests that the this compound scaffold could also be a promising starting point for the development of novel enzyme inhibitors.

Antimicrobial Activity: An Untapped Potential

The sulfonamide class of drugs has its roots in antimicrobial chemotherapy. Although no specific antimicrobial studies on this compound derivatives have been reported, the general class of sulfonamides continues to be explored for new antibacterial and antifungal agents. The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Experimental Protocols: Foundational Methodologies

While specific experimental protocols for this compound derivatives are not available, the following are general methodologies commonly employed in the evaluation of related sulfonamide compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay depends on the target enzyme. A general workflow is outlined below.

General Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

Future Directions and Conclusion

The this compound scaffold represents a largely unexplored area in medicinal chemistry. The known biological activities of the broader naphthalene-sulfonamide and general sulfonamide classes strongly suggest that derivatives of this specific core could possess significant therapeutic potential, particularly as anticancer, enzyme inhibitory, or antimicrobial agents.

To unlock this potential, future research should focus on:

-

Synthesis of a diverse library of this compound derivatives: Introducing various substituents on the sulfonamide nitrogen and the naphthalene ring will be crucial to establish structure-activity relationships.

-

Systematic screening of these derivatives against a panel of cancer cell lines: This will help identify lead compounds with potent and selective cytotoxic activity.

-

Evaluation of their inhibitory activity against a range of relevant enzymes: Based on the activities of related compounds, enzymes like carbonic anhydrases, kinases, and fatty acid binding proteins could be promising targets.

-

Assessment of their antimicrobial spectrum: Screening against a panel of pathogenic bacteria and fungi could reveal novel anti-infective agents.

References

Determining the Solubility Profile of 4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxynaphthalene-1-sulfonamide is a sulfonamide derivative. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility profile in different solvents is a fundamental step in the pre-formulation and formulation development stages of a drug candidate. This guide details the standardized experimental approach for determining solubility and provides a framework for the presentation of results.

Predicted Solubility and General Considerations

Based on the structure of this compound, which contains both a polar sulfonamide group and a larger, nonpolar ethoxynaphthalene moiety, its solubility is expected to vary significantly across different solvents.

-

Aqueous Solubility: Due to the hydrophobic naphthalene ring, the aqueous solubility is anticipated to be low. The sulfonamide group can participate in hydrogen bonding, but the overall lipophilicity of the molecule will likely dominate.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solvents for this compound due to their ability to solvate both the polar and nonpolar regions of the molecule.

-

Alcohols: Solvents such as methanol, ethanol, and isopropanol are expected to show moderate to good solubility, facilitated by hydrogen bonding with the sulfonamide group.

-

Nonpolar Solvents: Solvents like hexane and toluene are expected to be poor solvents for this compound due to the polarity of the sulfonamide group.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. The following table is presented as a template for researchers to populate with their experimentally determined data. It is recommended to determine solubility at controlled temperatures, typically at 25 °C and 37 °C, to simulate room temperature and physiological conditions, respectively.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | Data not available | Data not available | HPLC-UV |

| Water | 37 | Data not available | Data not available | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 37 | Data not available | Data not available | HPLC-UV |

| Methanol | 25 | Data not available | Data not available | HPLC-UV |

| Ethanol | 25 | Data not available | Data not available | HPLC-UV |

| Isopropanol | 25 | Data not available | Data not available | HPLC-UV |

| Acetone | 25 | Data not available | Data not available | HPLC-UV |

| Acetonitrile | 25 | Data not available | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | HPLC-UV |

| Dichloromethane | 25 | Data not available | Data not available | HPLC-UV |

| Toluene | 25 | Data not available | Data not available | HPLC-UV |

Experimental Protocol: Thermodynamic Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2] The following protocol outlines the key steps.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

References

The Rise of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Naphthalenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, giving rise to a diverse array of compounds with a wide spectrum of biological activities. From fluorescent probes to potent kinase inhibitors, this versatile core has been instrumental in advancing our understanding of biological processes and has yielded clinically significant therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of naphthalenesulfonamides, detailing key milestones, seminal experimental protocols, and the evolution of their therapeutic applications.

Early History and the Dawn of Fluorescent Labeling

Transition to Therapeutic Agents: The Discovery of Calmodulin Antagonists

The therapeutic potential of naphthalenesulfonamides began to be realized with the discovery of their ability to modulate cellular signaling pathways. A pivotal moment in this transition was the identification of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, known as W-7, as a potent calmodulin antagonist.[1][2][3] Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular processes. The discovery that a naphthalenesulfonamide derivative could inhibit calmodulin-dependent enzymes opened up new avenues for pharmacological intervention.[1][2][3]

Quantitative Data: Calmodulin Antagonism of W-7

| Compound | Target | IC50 (µM) | Reference |

| W-7 | Myosin Light Chain Kinase | 51 | [4][5] |

| W-7 | Ca2+-calmodulin-dependent phosphodiesterase | 28 | [4][5] |

The Kinase Inhibitor Era: Fasudil and the Dawn of ROCK Inhibition

The late 20th century witnessed a surge in research focused on protein kinases as therapeutic targets, particularly in oncology and cardiovascular disease. Naphthalenesulfonamides emerged as a promising scaffold for the development of kinase inhibitors. A landmark achievement in this area was the discovery and development of Fasudil (HA-1077).[6] Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), an enzyme involved in various cellular functions, including smooth muscle contraction, cell migration, and proliferation.[6][7][8][9]

Approved in Japan and China in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage, Fasudil became the first clinically approved ROCK inhibitor, solidifying the therapeutic importance of the naphthalenesulfonamide scaffold.[6][10] Its mechanism of action involves the competitive inhibition of the ATP-binding site of ROCK, leading to vasodilation and other beneficial effects.[6][7][8][9]

Quantitative Data: Kinase Inhibition Profile of Fasudil

| Compound | Target Kinase | IC50 (µM) | Reference |

| Fasudil (HA-1077) | ROCK2 | 1.9 | [11] |

| Fasudil (HA-1077) | PRK2 | 4 | [11] |

| Fasudil (HA-1077) | MSK1 | 5 | [11] |

| Fasudil (HA-1077) | MAPKAP-K1b | 15 | [11] |

Experimental Protocols

Synthesis of 1-Naphthalenesulfonyl Chloride

A foundational precursor for many naphthalenesulfonamide derivatives is 1-naphthalenesulfonyl chloride. A general synthetic procedure is as follows:

Materials:

-

Sodium α-naphthalenesulfonate

-

Acetonitrile

-

Dimethylacetamide

-

Phosphorus oxychloride

-

Ice-cold water

Procedure:

-

Suspend sodium α-naphthalenesulfonate (133 g) in a mixture of acetonitrile (260 ml) and dimethylacetamide (7 ml).

-

Cool the suspension with a water bath and add phosphorus oxychloride (80 ml) dropwise.

-

After the addition is complete, heat the reaction mixture at 65°C for one hour.

-

Cool the reaction mixture and pour it into 2 liters of ice-cold water.

-

Collect the precipitated grayish-white crystals by filtration and air-dry them.

-

The expected yield is approximately 110.8 g (84.6% of theoretical), with a melting point of 66-68°C.[12]

Synthesis of Dansyl Chloride

Dansyl chloride can be prepared from 1-naphthylamine-5-sulfonic acid.

Step 1: Preparation of Dansyl Acid

-

Dissolve sodium bicarbonate (2 mol) in 500 mL of water in a 2L three-necked flask.

-

Slowly add 1-naphthylamine-5-sulfonic acid (0.5 mol) and stir for 30 minutes.

-

Add dimethyl sulfate (1.0 mol) dropwise while maintaining a low temperature and react for 5 hours.

-

Increase the temperature to 60-70°C and maintain overnight.

-

Acidify the solution with concentrated hydrochloric acid to precipitate a solid.

-

Filter the solid and recrystallize from 0.1M dilute hydrochloric acid to obtain dansyl acid.[8]

Step 2: Preparation of Dansyl Chloride

-

Place the dried dansyl acid (30g) in a dry 500mL single-necked flask.

-

Add phosphorus oxychloride (200mL) and connect a condenser and a drying tube.

-

Heat the reaction in an oil bath at 90°C overnight.

-

After cooling to room temperature, quench the reaction with ice water.

-

Extract the product with dichloromethane (3 x 500 mL).

-

Dry the combined organic extracts with anhydrous sodium sulfate and evaporate the solvent to obtain an orange solid.

-

Recrystallize the crude product from n-hexane to yield pure dansyl chloride.[8]

Signaling Pathways and Logical Relationships

W-7 Inhibition of Calmodulin Signaling

Caption: W-7 inhibits the Ca2+/Calmodulin complex, preventing downstream activation of MLCK and PDE.

Fasudil Inhibition of the Rho-ROCK Pathway

Caption: Fasudil inhibits ROCK, preventing the inhibition of MLCP and promoting smooth muscle relaxation.

Conclusion and Future Directions

The journey of naphthalenesulfonamides from simple fluorescent dyes to sophisticated, life-saving therapeutics is a testament to the power of medicinal chemistry. The scaffold's inherent versatility and amenability to chemical modification have allowed for the development of highly specific and potent modulators of key biological targets. While the initial focus was on calmodulin and then Rho-kinase, ongoing research continues to explore the potential of naphthalenesulfonamide derivatives against a wide range of targets, including other kinases, enzymes, and receptors. The rich history of this compound class provides a solid foundation for future drug discovery efforts, with the promise of yielding novel therapies for a multitude of diseases.

References

- 1. pnas.org [pnas.org]

- 2. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. W-7, Hydrochloride A cell-permeable and reversible calmodulin antagonist that inhibits myosin light chain kinase (IC50 = 51 µM) and Ca2+-calmodulin-dependent phosphodiesterase (IC50 = 28 µM). | 61714-27-0 [sigmaaldrich.com]

- 5. W-7 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 6. Fasudil - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 8. What is Fasudil Hydrochloride Hydrate used for? [synapse.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. stemcell.com [stemcell.com]

- 12. prepchem.com [prepchem.com]

Potential Therapeutic Targets of 4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide

Disclaimer: This document provides a technical overview of potential therapeutic targets for 4-Ethoxynaphthalene-1-sulfonamide. As of the latest literature review, specific experimental data for this compound is limited. Therefore, this guide extrapolates potential targets and mechanisms based on the known biological activities of structurally related naphthalene-sulfonamide derivatives. The information presented is intended for research and drug development professionals.

Introduction

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine. While sulfonamides are historically recognized for their antimicrobial properties, recent research has unveiled a broader spectrum of pharmacological activities, including anti-inflammatory, anticancer, and metabolic regulatory effects.[1][2] The naphthalene-1-sulfonamide scaffold, in particular, has emerged as a promising pharmacophore for targeting novel protein classes beyond the traditional antibacterial target. This guide explores the potential therapeutic targets of this compound based on the activities of its structural analogs.

Potential Molecular Targets

Based on the structure of this compound and the biological activities of related compounds, three primary potential therapeutic targets have been identified:

-

Dihydropteroate Synthase (DHPS): The classical target for sulfonamide antibiotics.

-

Fatty Acid Binding Protein 4 (FABP4): A key regulator of lipid metabolism and inflammation.

-

Kelch-like ECH-associated protein 1 (Keap1): A critical component of the cellular antioxidant response pathway.

Dihydropteroate Synthase (DHPS) - The Antimicrobial Target

Mechanism of Action

Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] Bacteria synthesize folic acid de novo, and this pathway is crucial for the production of nucleotides and certain amino acids, which are vital for DNA replication and cell growth. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydropteroate, a precursor to folic acid.[4][5] This bacteriostatic action inhibits bacterial proliferation.[3]

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay:

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are cultured to mid-log phase.

-

Compound Preparation: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Fatty Acid Binding Protein 4 (FABP4) - The Metabolic and Inflammatory Target

Mechanism of Action

Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is primarily expressed in adipocytes and macrophages. It plays a significant role in fatty acid trafficking, lipid metabolism, and inflammatory signaling. Inhibition of FABP4 has been identified as a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and atherosclerosis.[1] Naphthalene-1-sulfonamide derivatives have been reported as potent and selective inhibitors of FABP4. These compounds bind to the fatty acid-binding pocket of the protein, preventing the binding and transport of endogenous fatty acids.[1]

Quantitative Data for Related Naphthalene-1-Sulfonamide Derivatives

| Compound | Target | IC50 (nM) | Reference |

| BMS309403 | FABP4 | ~2 | [1] |

| Compound 16dk | FABP4 | 1.3 | [1] |

| Compound 16do | FABP4 | 0.9 | [1] |

| Compound 16du | FABP4 | 1.1 | [1] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC):

-

Protein Preparation: Recombinant human FABP4 is purified and dialyzed into a suitable buffer (e.g., PBS).

-

Compound Preparation: this compound is dissolved in the same buffer.

-

Titration: The compound solution is titrated into the protein solution in an ITC instrument.

-

Data Analysis: The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

In Vivo Efficacy in a Diabetic Mouse Model (db/db mice):

-

Animal Model: Genetically diabetic db/db mice are used.

-

Dosing: Mice are treated with this compound or vehicle control via oral gavage for a specified period (e.g., 4 weeks).

-

Metabolic Parameters: Fasting blood glucose, insulin levels, and serum lipid levels are monitored.

-

Tissue Analysis: At the end of the study, liver tissues are collected for histological analysis of hepatic steatosis.

Keap1-Nrf2 Protein-Protein Interaction - The Oxidative Stress Response Target

Mechanism of Action

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to the transcription factor Nrf2 and promotes its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) can enhance the Nrf2-mediated antioxidant response and has therapeutic potential for diseases associated with oxidative stress, such as neurodegenerative disorders.[6] Certain naphthalene-sulfonamide derivatives have been shown to inhibit this interaction.[6]

Quantitative Data for a Related Naphthalene-Sulfonamide Derivative

| Compound | Target | IC50 (nM) | Reference |

| Compound 2 | Keap1-Nrf2 PPI | 110 | [6] |

Experimental Protocols

Fluorescence Polarization (FP) Assay:

-

Reagents: A fluorescently labeled peptide corresponding to the Nrf2 binding domain and purified Keap1 protein are used.

-

Assay Setup: The fluorescent peptide is incubated with Keap1 in the presence of varying concentrations of this compound in a microplate.

-

Measurement: The fluorescence polarization is measured. A decrease in polarization indicates the displacement of the fluorescent peptide from Keap1 by the inhibitor.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Summary and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutics targeting a range of diseases. While its antimicrobial activity via DHPS inhibition is a possibility based on its chemical class, the more novel and potentially impactful applications may lie in the modulation of metabolic, inflammatory, and oxidative stress pathways through the inhibition of FABP4 and the Keap1-Nrf2 protein-protein interaction.

Future research should focus on the synthesis and in vitro screening of this compound against these targets to confirm the hypothesized activities. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, ultimately leading to the development of drug candidates with favorable pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined in this guide provide a framework for the initial characterization of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-Ethoxynaphthalene-1-sulfonamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling of 4-Ethoxynaphthalene-1-sulfonamide, a synthetic aromatic sulfonamide compound. While specific experimental data on this molecule is limited in public literature, this document outlines a robust computational approach based on established methodologies for similar sulfonamide derivatives. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can effectively probe the potential biological targets and pharmacokinetic properties of this compound, thereby guiding further experimental validation and drug discovery efforts.

Introduction to this compound and the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The versatility of the sulfonamide scaffold lies in its ability to mimic the transition state of various enzymatic reactions and to participate in key hydrogen bonding interactions within protein active sites. This compound, with its naphthalene core, introduces a larger, more lipophilic moiety compared to simpler sulfonamides, suggesting potential for unique interactions and target selectivity.

In Silico Modeling Workflow

A systematic in silico approach is crucial for efficiently exploring the therapeutic potential of novel compounds. The following workflow outlines the key computational steps for investigating the interactions of this compound.

Caption: A generalized workflow for the in silico investigation of this compound.

Target Identification and Selection

Given the broad spectrum of activity of sulfonamides, potential biological targets for this compound are numerous. Based on the literature for structurally related compounds, promising targets include:

-

Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of CAs, which are involved in various physiological processes.[3][4]

-

Dihydropteroate Synthase (DHPS): This enzyme is a classic target for antibacterial sulfonamides.[5][6]

-

Kinases: Several sulfonamide-containing compounds have been developed as kinase inhibitors for cancer therapy.[7]

-

Protein-Protein Interaction (PPI) Interfaces: The naphthalene moiety may facilitate interactions at hydrophobic interfaces, making PPIs a plausible target class.[8][9]

For the purpose of this guide, we will consider Fatty Acid Binding Protein 4 (FABP4) as a hypothetical target, as naphthalene-1-sulfonamide derivatives have been identified as potent inhibitors of this protein, which is a therapeutic target for metabolic diseases.[10]

Methodologies and Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions.

Experimental Protocol:

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94).

-

Protein Preparation: The crystal structure of the target protein (e.g., FABP4, PDB ID: 2NNV) is obtained from the Protein Data Bank. Water molecules and co-ligands are removed, and hydrogen atoms are added.

-

Grid Generation: A docking grid is defined around the known binding site of the protein.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample different conformations and orientations of the ligand within the binding site.

-

Pose Analysis: The resulting docking poses are ranked based on their predicted binding energy (docking score), and the top-scoring poses are visually inspected to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of binding stability and the exploration of conformational changes over time.

Experimental Protocol:

-

System Setup: The top-ranked docking pose is used as the starting structure for the MD simulation. The complex is solvated in a water box with appropriate counter-ions.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to monitor the stability of key interactions.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict the pharmacokinetic and toxicological properties of a compound.

Experimental Protocol:

-

Input: The 2D or 3D structure of this compound is submitted to an ADMET prediction server or software (e.g., SwissADME, pkCSM).

-

Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including lipophilicity (logP), aqueous solubility (logS), blood-brain barrier permeability, and potential for cytochrome P450 inhibition.

-

Toxicity Prediction: Potential toxicities, such as mutagenicity and carcinogenicity, are predicted based on structural alerts and machine learning models.[11]

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Optimal Range |

| Molecular Weight ( g/mol ) | 279.32 | < 500 |

| logP | 3.15 | -0.4 to 5.6 |

| logS (Aqueous Solubility) | -3.5 | > -4 |

| H-bond Donors | 1 | ≤ 5 |

| H-bond Acceptors | 3 | ≤ 10 |

| Blood-Brain Barrier Permeability | Low | - |

| CYP2D6 Inhibitor | Yes | No |

| AMES Mutagenicity | Low Probability | Low |

Table 2: Molecular Docking and Binding Free Energy Results against FABP4

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | -45.2 | PHE57, ARG126, TYR128 |

| Reference Inhibitor (BMS309403) | -9.2 | -52.8 | PHE57, ARG126, TYR128 |

Visualization of Molecular Interactions and Pathways

Visual representations are essential for understanding complex biological processes and computational results.

Caption: Inhibition of the FABP4 signaling pathway by this compound.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound. By employing molecular docking, MD simulations, and ADMET prediction, researchers can generate valuable hypotheses regarding its potential biological targets, binding mechanisms, and pharmacokinetic properties. The methodologies and data presentation formats described herein provide a framework for a systematic and efficient computational evaluation, paving the way for targeted experimental validation and the potential development of novel therapeutic agents based on the sulfonamide scaffold.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersrj.com [frontiersrj.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. or.niscpr.res.in [or.niscpr.res.in]

- 7. chemmethod.com [chemmethod.com]

- 8. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In silico models for genotoxicity and drug regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation Profile of 4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide

Disclaimer: Publicly available stability and degradation data for the specific compound 4-Ethoxynaphthalene-1-sulfonamide are limited. This technical guide provides a representative overview based on the well-established stability and degradation profiles of the broader sulfonamide class of compounds. The experimental protocols and degradation pathways described herein are general and may require optimization for the specific analysis of this compound.

Introduction

This compound is a chemical compound belonging to the sulfonamide class, characterized by a sulfonyl group connected to an amine and an ethoxynaphthalene moiety. The stability of such compounds is a critical parameter in the development of pharmaceuticals and other chemical products, as it influences their safety, efficacy, and shelf-life. Understanding the degradation profile of this compound under various stress conditions is essential for formulation development, establishment of storage conditions, and the identification of potential degradants.

This guide summarizes the typical stability and degradation characteristics of sulfonamides, providing a framework for researchers, scientists, and drug development professionals to approach the stability assessment of this compound.

Forced Degradation and Stability Indicating Methods

Forced degradation, or stress testing, is a crucial component of drug development that helps to elucidate the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1][2] These studies are instrumental in identifying likely degradation products and establishing degradation pathways.[1][2] The data generated are used to develop and validate stability-indicating analytical methods, which can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants.

Summary of Predicted Stability Profile

The stability of sulfonamides is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The following tables summarize the expected degradation behavior of sulfonamides under various stress conditions.

Table 1: Summary of Predicted Degradation under Hydrolytic Conditions

| Stress Condition | pH Range | Temperature | Expected Degradation | Potential Degradation Products |

| Acidic Hydrolysis | 1 - 3 | 40 - 80°C | Likely | Cleavage of the sulfonamide bond, resulting in 4-ethoxynaphthalene-1-sulfonic acid and ammonia/amine. |

| Neutral Hydrolysis | 6 - 8 | 40 - 80°C | Generally stable | Minimal degradation expected. |

| Alkaline Hydrolysis | 9 - 13 | 40 - 80°C | Likely | Cleavage of the sulfonamide bond, similar to acidic conditions. |

Table 2: Summary of Predicted Degradation under Oxidative, Thermal, and Photolytic Conditions

| Stress Condition | Reagent/Condition | Temperature | Expected Degradation | Potential Degradation Products |

| Oxidative | 3-30% H₂O₂ | Room Temperature - 60°C | Likely | N-oxide and other oxidized derivatives of the naphthalene ring and sulfonamide group. |

| Thermal (Dry Heat) | 60 - 100°C | N/A | Possible | Products of thermal decomposition. |

| Photolytic | UV/Visible Light | Room Temperature | Likely | Photodegradation products resulting from cleavage or rearrangement. |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on a sulfonamide compound like this compound. The concentration of the compound and the duration of the study may need to be adjusted based on the observed stability.

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Hydrolytic Degradation

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24-48 hours. Neutralize the solution with 0.1 M NaOH before analysis.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24-48 hours. Neutralize the solution with 0.1 M HCl before analysis.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 24-48 hours.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for 24-48 hours.

Thermal Degradation

Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Samples should be withdrawn at appropriate time intervals and dissolved in a suitable solvent for analysis.

Photolytic Degradation

Expose the solid compound and a solution of the compound (e.g., 1 mg/mL in methanol) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound from its degradation products.

Typical HPLC Method Parameters:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection for identification of degradants.

-

Column Temperature: 30°C

Visualizations

The following diagrams illustrate common concepts in stability and degradation studies.

Caption: Factors influencing the degradation of this compound.

Caption: General workflow for a forced degradation study.

Caption: Common hydrolytic degradation pathway for sulfonamides.

Conclusion

References

An In-depth Technical Guide to the Pharmacokinetic Properties of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of sulfonamide derivatives. It includes comparative quantitative data, detailed experimental protocols for key pharmacokinetic assays, and visualizations of critical pathways to support research and development efforts in this important class of therapeutic agents.

Core Pharmacokinetic Profile of Sulfonamides

Sulfonamides are synthetic antimicrobial agents that exhibit a wide range of pharmacokinetic behaviors depending on their specific chemical structure. Understanding these properties is critical for optimizing dosing regimens, predicting efficacy, and minimizing potential toxicities.

Absorption

Most sulfonamides are readily absorbed from the gastrointestinal tract following oral administration.[1] However, some derivatives are specifically designed for limited absorption to act locally within the gut, such as sulfasalazine, which is primarily used for inflammatory bowel disease.[1] Topical sulfonamides, like mafenide and silver sulfadiazine, are applied directly to the skin, often for burn treatment, and are absorbed from the application site.[1][2] For instance, sodium sulfacetamide has a percutaneous absorption of about 4% through intact human skin.[3]

Distribution

Once absorbed, sulfonamides distribute widely throughout all body tissues and fluids, including pleural, peritoneal, and ocular fluids.[4] The extent of distribution is heavily influenced by the degree of plasma protein binding, which can vary significantly among derivatives. Binding is primarily to albumin and is a reversible process.[4] A high degree of protein binding limits the concentration of free (unbound) drug available to exert its pharmacological effect. For example, sulfisoxazole exhibits 25-40% protein binding in humans, whereas sulfadimethoxine can be up to 98% bound.[4][5] The apparent volume of distribution (Vd) for many sulfonamides indicates that they are not confined to the vascular compartment.

Metabolism

The liver is the primary site of metabolism for sulfonamide derivatives.[1] The two main metabolic pathways are:

-

N4-Acetylation : This is the most common metabolic route. The resulting N4-acetylated metabolites are generally microbiologically inactive but can sometimes be less soluble than the parent compound, contributing to potential crystalluria.[6]

-

Oxidation and Conjugation : Aromatic hydroxylation and subsequent conjugation with glucuronic acid or sulfate also occur. These metabolic transformations typically yield more water-soluble compounds that are more easily excreted.[6]

The extent of metabolism is species-dependent; for example, acetylation is a less prominent pathway in dogs compared to humans.[6]

Excretion

Sulfonamides and their metabolites are primarily excreted by the kidneys.[1] The renal excretion process involves three main mechanisms:

-

Glomerular Filtration : Free (unbound) drug is filtered from the blood into the urine.

-

Active Tubular Secretion : The drugs are actively transported into the renal tubules.

-

Passive Tubular Reabsorption : The non-ionized, lipid-soluble fraction of the drug can diffuse back into the bloodstream from the tubules. The extent of reabsorption is highly dependent on the drug's pKa and the urinary pH. Alkalinization of the urine decreases reabsorption and increases the excretion rate of acidic sulfonamides.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for several sulfonamide derivatives in humans, providing a basis for comparison. Parameters can vary based on the study population and analytical methods used.

| Sulfonamide Derivative | Half-life (t½, hours) | Volume of Distribution (Vd, L or L/kg) | Protein Binding (%) | Bioavailability (F) | Primary Route of Excretion | Reference(s) |

| Sulfamethoxazole | 9 - 14 | ~0.2 L/kg | ~70% | ~85-100% | Renal | [7][8][9] |

| Sulfadiazine | 10 - 17 | 0.36 L/kg | 20 - 55% | >90% | Renal | [7][8][9] |

| Sulfisoxazole | 5 - 8 | 16.2 L (total) | 25 - 40% | >95% | Renal | [5][10] |

| Sulfacetamide | 7 - 13 | Widely Distributed | 80 - 85% | ~100% (oral) | Renal | [3][6][11][12] |

| Sulfamethazine | ~7 | - | ~80% | - | Renal | [7] |

| Mafenide | Not Applicable (Topical) | Not Applicable | - | Rapidly absorbed from burn surface | Renal (as metabolite) | [2][13][14][15] |

Experimental Protocols

Detailed and validated protocols are essential for generating reliable pharmacokinetic data. Below are representative methodologies for key in vivo and in vitro experiments.

General Workflow for a Pharmacokinetic Study

The determination of pharmacokinetic parameters follows a structured workflow, from drug administration through data analysis.

Protocol for an In Vivo Oral Pharmacokinetic Study in Rats